molecular formula C7H10Cl2N2O B6608321 2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride CAS No. 2839139-53-4

2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride

Cat. No.: B6608321
CAS No.: 2839139-53-4
M. Wt: 209.07 g/mol
InChI Key: DDTXPQLDKUJEFJ-UHFFFAOYSA-N
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Description

2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride is an organic compound with a molecular formula of C7H9Cl2NO It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride typically involves the reaction of 6-chloropyridin-2-ol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-chloropyridin-2-yl)oxy]ethan-1-ol: This compound is similar in structure but lacks the amine group.

    2-[(6-chlorohexyl)oxy]ethoxy]ethanamine hydrochloride: Another related compound with a longer alkyl chain.

Uniqueness

2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)oxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c8-6-2-1-3-7(10-6)11-5-4-9;/h1-3H,4-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTXPQLDKUJEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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